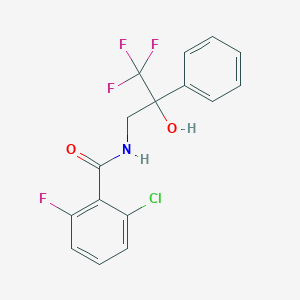

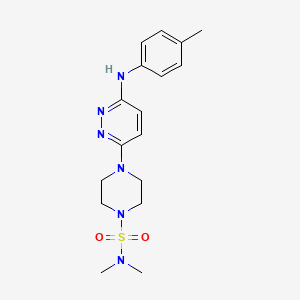

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs that can target various diseases.

Aplicaciones Científicas De Investigación

Ortho-Fluorination in Medicinal Chemistry

The synthesis of fluorinated organic compounds is a critical area in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased stability and lipophilicity. The research by Wang, Mei, and Yu (2009) highlights a palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This methodology is significant for introducing fluorine into organic molecules, a common modification in drug molecules to improve their pharmacokinetic properties. The protocol's adaptability in converting triflamide into various functional groups enhances its applicability in synthesizing a wide range of compounds for medicinal chemistry applications (Wang, Mei, & Yu, 2009).

Fluorination of Heterocycles in Pharmaceutical Industries

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their enhanced stability and bioactivity. Wu et al. (2017) presented a novel synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method is versatile, allowing the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones. The synthetic applications and the detailed density functional theory (DFT) studies provide insights into the reaction mechanisms, further establishing the significance of this method in synthesizing complex fluorinated structures for pharmaceutical applications (Wu et al., 2017).

Antimicrobial and Antibiofilm Properties of Fluorinated Compounds

Fluorinated compounds also show promising antimicrobial and antibiofilm properties. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and benzamides with fluorine and other halogen substituents and demonstrated their significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of fluorinated compounds in developing new antimicrobial agents with effective antibiofilm properties, addressing the growing concern of microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Inhibition of Gene Expression and Potential Therapeutic Applications

Palanki et al. (2000) investigated the structure-activity relationship of fluorinated pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial, as the inhibition of these transcription factors can modulate inflammatory responses and other pathological conditions. The research also examined the compounds' cell-based activity and gastrointestinal permeability, indicating their potential as oral therapeutic agents (Palanki et al., 2000).

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGWAKDIBKBUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)

![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)

![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)

![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)